1-[(2S)-1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea
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Overview
Description
1-{2S)-1-[(11bR)-2,6-Bis(trimethylsilyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin core, which is further functionalized with trimethylsilyl groups and a phenylurea moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
The synthesis of 1-{2S)-1-[(11bR)-2,6-Bis(trimethylsilyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin core, followed by the introduction of trimethylsilyl groups. The final step involves the coupling of the core structure with a phenylurea moiety under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
1-{2S)-1-[(11bR)-2,6-Bis(trimethylsilyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
1-{2S)-1-[(11bR)-2,6-Bis(trimethylsilyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics
Mechanism of Action
The mechanism of action of 1-{2S)-1-[(11bR)-2,6-Bis(trimethylsilyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes through its interactions with key molecular targets .
Comparison with Similar Compounds
1-{2S)-1-[(11bR)-2,6-Bis(trimethylsilyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea can be compared with other similar compounds, such as:
1-{(1R,2S)-1-[(11BR)-Dinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea: This compound shares a similar core structure but differs in the stereochemistry and functional groups attached.
(2S)-1-(11BR)-Dinaphtho[2,1-D1’,2’-F][1,3,2]dioxaphosphepin-4-yl-1,2,3,4-tetrahydro-2-methylquinoline: Another compound with a similar dinaphtho core but different substituents and applications.
Properties
Molecular Formula |
C36H41N2O4PSi2 |
---|---|
Molecular Weight |
652.9 g/mol |
IUPAC Name |
1-[(2S)-1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea |
InChI |
InChI=1S/C36H41N2O4PSi2/c1-24(37-36(39)38-27-17-9-8-10-18-27)23-40-43-41-34-30(44(2,3)4)21-25-15-11-13-19-28(25)32(34)33-29-20-14-12-16-26(29)22-31(35(33)42-43)45(5,6)7/h8-22,24H,23H2,1-7H3,(H2,37,38,39)/t24-/m0/s1 |
InChI Key |
PHSUTVKYSIIYRJ-DEOSSOPVSA-N |
Isomeric SMILES |
C[C@@H](COP1OC2=C(C3=CC=CC=C3C=C2[Si](C)(C)C)C4=C(O1)C(=CC5=CC=CC=C54)[Si](C)(C)C)NC(=O)NC6=CC=CC=C6 |
Canonical SMILES |
CC(COP1OC2=C(C3=CC=CC=C3C=C2[Si](C)(C)C)C4=C(O1)C(=CC5=CC=CC=C54)[Si](C)(C)C)NC(=O)NC6=CC=CC=C6 |
Origin of Product |
United States |
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